Ethenodeoxyadenosine
Overview
Description
Ethenodeoxyadenosine (εdA) is a DNA adduct formed from both exogenous agents, such as vinyl chloride and urethane, and endogenous lipid peroxidation products like trans-4-hydroxy-2-nonenal. It has been identified as a promutagenic lesion that can interfere with DNA replication and contribute to carcinogenesis . The presence of εdA in DNA can lead to miscoding events and block DNA synthesis, which are critical factors in the development of mutations that may lead to cancer .
Synthesis Analysis
The formation of εdA can occur through reactions with enals such as 4-hydroxy-2-nonenal (HNE) and crotonaldehyde (CA), which are produced by lipid peroxidation. These enals can form etheno adducts like εdA upon incubation with deoxyadenosine under certain conditions, including an oxygen-enriched atmosphere. The yields of these adducts are significantly reduced when the reactions are carried out under nitrogen, indicating that autoxidation plays a role in the formation of etheno adducts .
Molecular Structure Analysis
The molecular structure of εdA allows it to adopt a syn conformation in the active site of certain DNA polymerases, which facilitates the formation of Hoogsteen base pairs with incoming nucleotides. This structural adaptability is crucial for the lesion to be bypassed during DNA replication by specialized polymerases .
Chemical Reactions Analysis
Ethenodeoxyadenosine is a substrate for translesion DNA synthesis catalyzed by human DNA polymerases, such as pol eta and pol kappa. These polymerases can incorporate nucleotides opposite the εdA lesion, although with varying efficiencies and fidelities. Pol eta is more efficient than pol kappa in this process, and both error-free and error-prone syntheses are observed. The miscoding events include base substitution and frameshift mutations, which contribute to the mutagenic potential of εdA .
Physical and Chemical Properties Analysis
The physical and chemical properties of εdA have been explored through its fluorescence characteristics. Etheno nucleosides like εdA exhibit strong fluorescence with significant Stokes shifts, indicating their potential utility in biophysical studies. The stability of εdA in acidic and alkaline conditions has been noted, with implications for its persistence in biological systems. When incorporated into oligonucleotides, εdA can affect the stability of the duplexes, either destabilizing or stabilizing them depending on its location within the DNA strand .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Carcinogenesis Research .
Summary of the Application
Etheno-DNA adducts, including 1,N6-ethenodeoxyadenosine (εdA), are formed from exogenous agents such as vinyl chloride and urethane, but also via endogenous lipid peroxidation products . These adducts are promutagenic and may play a role in oxidative stress and lipid peroxidation-induced DNA damage in carcinogenesis .
Methods of Application or Experimental Procedures
An immunohistochemical method was developed to localize the promutagenic 1, N6 -ethenodeoxyadenosine DNA adduct in liver of rats exposed to vinyl chloride or an iron overload . Six monoclonal antibodies were screened for their optimal adduct recognition and low background formation .
Results or Outcomes
Semi-quantitative image analysis of relative pixel intensity showed 1.5 times higher adduct levels ( P < 0.05) in the livers of rats treated with vinyl chloride or an iron overload when compared with untreated controls . Significantly elevated adduct levels persisted in vinyl chloride-treated rat liver 14 days after cessation of exposure, suggesting that this adduct is not rapidly eliminated from rat liver DNA .
Application in Human Biomonitoring
Specific Scientific Field
This application falls under the field of Human Biomonitoring .
Summary of the Application
Etheno-DNA adducts, including 1,N6-ethenodeoxyadenosine (εdA), are present in human urine and can be utilized as biomarkers of oxidative stress .
Methods of Application or Experimental Procedures
An ultrasensitive UPLC-ESI-MS/MS method was developed for the analysis of εdA and εdC in human urine . This method is capable of detecting 0.5 fmol εdA and 0.3 fmol εdC in 1.0 mL of human urine .
Results or Outcomes
The mean levels of εdA and εdC (SD) fmol/µmol creatinine are 5.82 ± 2.11 (range 3.0–9.5) for εdA and 791.4 ± 328.8 (range 116.7–1264.9) for εdC in occupational benzene-exposed workers and 2.10 ± 1.32 (range 0.6–4.7) for εdA and 161.8 ± 200.9 (range 1.8–557.5) for εdC in non-benzene-exposed workers .
Future Directions
Ethenodeoxyadenosine has been implicated in carcinogenesis and is considered promutagenic . It has been suggested that human Polι, a Y-family DNA polymerase, can promote replication through this lesion . This opens up new avenues for research into the mechanisms of DNA replication and repair, and their implications for carcinogenesis .
properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIMTUYVDUWKJ-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031841 | |
Record name | Ethenodeoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethenodeoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethenodeoxyadenosine | |
CAS RN |
68498-25-9 | |
Record name | Ethenodeoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68498-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenodeoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethenodeoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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